4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide
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Overview
Description
4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This compound, with its unique structure, may exhibit specific interactions and activities that are of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide typically involves multiple steps:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Hydroxylation: Introduction of the hydroxyl group at the 2-position of the quinazolinone ring.
Attachment of the Butanamide Side Chain: This involves the reaction of the quinazolinone derivative with a butanoyl chloride or similar reagent.
Pyridin-3-ylmethyl Substitution: The final step involves the substitution of the amide nitrogen with a pyridin-3-ylmethyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The amide and pyridinyl groups may participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Conditions may involve the use of strong bases or acids to facilitate nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, its potential anti-inflammatory, anticancer, or antimicrobial properties could be explored for therapeutic applications.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide would depend on its specific interactions with biological targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-oxoquinazolin-3(4H)-yl derivatives: These compounds share the quinazolinone core and may exhibit similar biological activities.
Pyridinyl-substituted amides: These compounds have a similar substitution pattern and may be used for comparison in terms of reactivity and biological activity.
Uniqueness
The uniqueness of 4-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-(pyridin-3-ylmethyl)butanamide lies in its specific combination of functional groups, which may confer unique properties and activities not observed in other similar compounds.
Properties
IUPAC Name |
4-(2,4-dioxo-1H-quinazolin-3-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3/c23-16(20-12-13-5-3-9-19-11-13)8-4-10-22-17(24)14-6-1-2-7-15(14)21-18(22)25/h1-3,5-7,9,11H,4,8,10,12H2,(H,20,23)(H,21,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKZWACQMJWWMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCC(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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